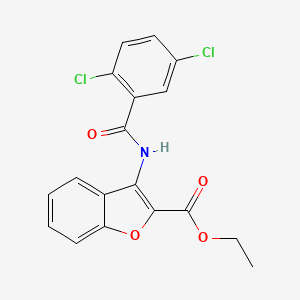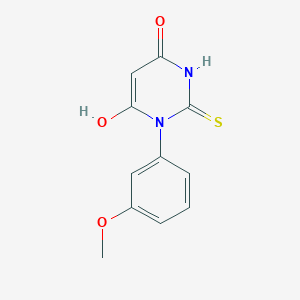
6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a type of flavonoid . Flavonoids are a group of organic compounds that are widely distributed in the plant kingdom. They are known for their diverse beneficial health effects and are the focus of many studies .
Molecular Structure Analysis
The molecular structure of flavonoids, which this compound is a type of, is based on derivatives of a phenyl-substituted 1-phenylpropane possessing a C15 or C16 skeleton .Chemical Reactions Analysis
Again, while specific information for this compound is lacking, flavonoids are known to undergo a variety of chemical reactions. For example, tyrosinase, a multifunctional copper-containing oxidase enzyme, is known to catalyze the o-hydroxylation of polyphenolic substrates to diphenol (catechol) derivatives .Mecanismo De Acción
6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is converted into its active metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in dopaminergic neurons. MPP+ is then taken up by the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain and leads to the production of reactive oxygen species and oxidative stress. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
This compound selectively damages dopaminergic neurons in the substantia nigra pars compacta, which leads to a decrease in dopamine levels in the striatum and the development of Parkinson's disease-like symptoms. This compound also induces oxidative stress and inflammation in the brain, which contributes to the pathogenesis of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one in lab experiments is that it selectively damages dopaminergic neurons, which allows researchers to study the molecular mechanisms underlying Parkinson's disease in a more targeted manner. However, this compound has several limitations as well. It is highly toxic and can be dangerous if not handled properly. It also induces acute and irreversible damage to dopaminergic neurons, which limits its use in long-term studies.
Direcciones Futuras
There are several future directions for research on 6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one and Parkinson's disease. One area of research is the development of new animal models that better mimic the pathogenesis and progression of Parkinson's disease in humans. Another area of research is the identification of new therapeutic targets for the treatment of Parkinson's disease. Finally, researchers are also exploring the use of this compound in combination with other compounds to develop more effective treatments for Parkinson's disease.
Métodos De Síntesis
6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one can be synthesized in several ways, but the most common method involves the reaction of 3-methoxyphenylacetonitrile with thioacetamide in the presence of a strong base such as sodium hydroxide. The resulting intermediate is then cyclized with formic acid to yield this compound. This synthesis method is relatively simple and yields high purity this compound.
Aplicaciones Científicas De Investigación
6-Hydroxy-3-(3-methoxyphenyl)-2-sulfanyl-3,4-dihydropyrimidin-4-one is widely used in scientific research to study the pathogenesis and treatment of Parkinson's disease. It is used to selectively damage dopaminergic neurons in animal models, which leads to the development of Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. Researchers use this compound to study the molecular mechanisms underlying Parkinson's disease and to test potential treatments for the disease.
Propiedades
IUPAC Name |
6-hydroxy-1-(3-methoxyphenyl)-2-sulfanylidenepyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-3-7(5-8)13-10(15)6-9(14)12-11(13)17/h2-6,15H,1H3,(H,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFLRUKVYHRTPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=CC(=O)NC2=S)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(4-chlorophenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2951983.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2951984.png)
![(3-bromophenyl)((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2951987.png)

![2-[5-(4-aminophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B2951990.png)
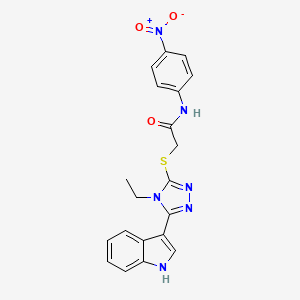

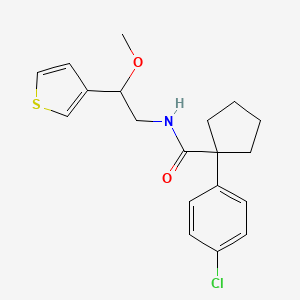
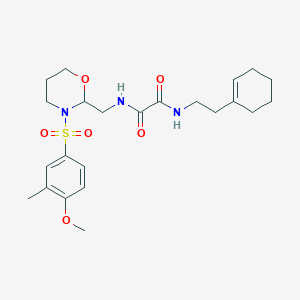
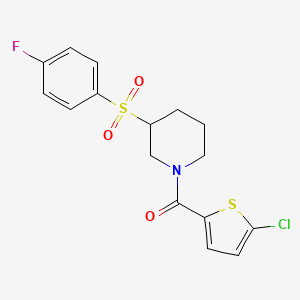

![N-(2,3-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2952003.png)
